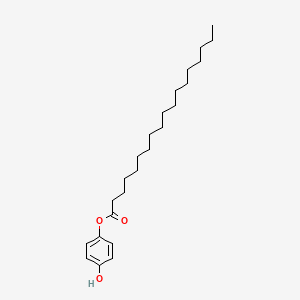
Tritriaconta-9,19-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tritriaconta-9,19-diene is a hydrocarbon compound with the molecular formula C33H64 It is characterized by the presence of two double bonds located at the 9th and 19th positions of a 33-carbon chain This compound is part of the diene family, which consists of molecules containing two double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tritriaconta-9,19-diene can be achieved through several methods commonly used for the preparation of alkenes and dienes. One approach involves the dehydration of alcohols or the dehydrohalogenation of organohalides . For instance, the base-induced elimination of hydrogen halide (HX) from an allylic halide can produce the desired diene .
Industrial Production Methods: Industrial production of this compound may involve the acid-catalyzed double dehydration of long-chain diols. This method is efficient for producing large quantities of the compound, which can then be purified through distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Tritriaconta-9,19-diene can undergo various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of the double bonds can convert the diene into a saturated hydrocarbon.
Substitution: The allylic positions adjacent to the double bonds are reactive sites for substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Allylic halogenation using N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of tritriacontane (C33H68).
Substitution: Formation of allylic halides.
Applications De Recherche Scientifique
Tritriaconta-9,19-diene has several applications in scientific research, including:
Chemistry: Used as a model compound for studying the reactivity of long-chain dienes and their behavior in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Mécanisme D'action
The mechanism of action of tritriaconta-9,19-diene involves its interaction with molecular targets through its double bonds. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved in these reactions depend on the specific conditions and reagents used. For example, during oxidation, the double bonds can form epoxides, which are highly reactive intermediates that can undergo further transformations .
Comparaison Avec Des Composés Similaires
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
Isoprene (2-methyl-1,3-butadiene): A naturally occurring diene used in the production of synthetic rubber.
Chloroprene (2-chloro-1,3-butadiene): Used in the production of neoprene rubber.
Uniqueness of Tritriaconta-9,19-diene: this compound is unique due to its long carbon chain and the specific positioning of its double bonds. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in research and industry .
Propriétés
Numéro CAS |
82122-65-4 |
|---|---|
Formule moléculaire |
C33H64 |
Poids moléculaire |
460.9 g/mol |
Nom IUPAC |
tritriaconta-9,19-diene |
InChI |
InChI=1S/C33H64/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,28,30H,3-16,18,20-27,29,31-33H2,1-2H3 |
Clé InChI |
WRXRPFOGZSUEOG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC=CCCCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Chloro(furan-2-yl)methylidene]pyrrolidin-1-ium](/img/structure/B14415840.png)
![2-[2-(1-Chloro-2-oxo-2-phenylethylidene)hydrazinyl]benzoic acid](/img/structure/B14415841.png)
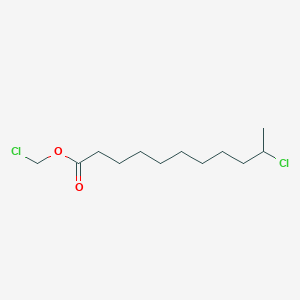
![Diethyl [1-(methylsulfanyl)propyl]phosphonate](/img/structure/B14415843.png)
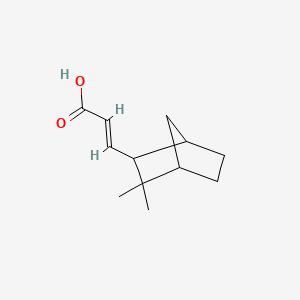
![3-[2-(2-Ethenyl-4,5-dimethoxyphenyl)ethyl]cyclohex-2-en-1-one](/img/structure/B14415863.png)

![1,1'-[Oxybis(methylene)]di(azepan-2-one)](/img/structure/B14415874.png)
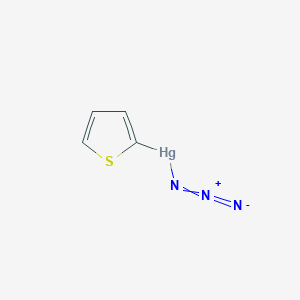
![4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol](/img/structure/B14415876.png)
![2,4,7-Trimethyl-2,3,4,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B14415898.png)
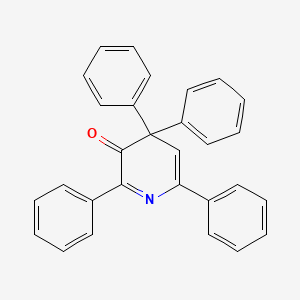
![6-[2-(Piperidin-1-yl)ethyl]-2H-1,3-benzodioxol-5-amine](/img/structure/B14415907.png)
